molecular formula C19H17N5O2 B1676085 PIK-inhibitors CAS No. 371934-59-7

PIK-inhibitors

Numéro de catalogue B1676085
Numéro CAS: 371934-59-7
Poids moléculaire: 347.4 g/mol
Clé InChI: RQPKSOWRJPRYCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphoinositide 3-kinase inhibitors (PI3K inhibitors) are a class of medical drugs mainly used to treat advanced cancers . They function by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway is involved in cell growth and survival, as well as several other processes frequently activated in many cancers .


Synthesis Analysis

The search for effective specific inhibitors for PI3Kα mutants is ongoing . PI3Kα, a critical lipid kinase, has two subunits, catalytic and inhibitory . PIK3CA, the gene that encodes the p110α catalytic subunit, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .


Molecular Structure Analysis

Different PI3K inhibitors inhibit different PI3K enzymes, contributing to differences in their effectiveness against certain types of cancers and their side effects . For example, Alpelisib is a selective inhibitor of the α isoform of phosphatidylinositol-3-kinase (PI3Kα) .


Chemical Reactions Analysis

Phosphatidylinositol-3 kinases (PI3Ks) are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . PIP3 molecules recruit proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt in the PI3K/Akt/mTOR signaling pathway to the plasma membrane .


Physical And Chemical Properties Analysis

The physicochemical and pocket properties of PI3K inhibitors have been identified through PPI-specific database analysis . Studies have suggested that PPI target classes with matching regions in both chemical and target spaces could facilitate the development of iPPIs to the stage of drug candidates .

Applications De Recherche Scientifique

Cancer Treatment

PIK-inhibitors, specifically PI3Kα inhibitors, are being explored for their potential in cancer treatment . PI3Kα, a critical lipid kinase, has two subunits, catalytic and inhibitory. PIK3CA, the gene that encodes the p110α catalytic subunit, is a highly mutated protein in cancer. Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Overcoming Drug Resistance

The development of drug resistance is a significant challenge in cancer treatment. PIK-inhibitors are being studied for their potential to overcome this resistance .

Breast Cancer Treatment

The FDA has approved the first drug (alpelisib by Novartis) for breast cancer treatment that targets PI3Kα . A second drug (GDC0077), classified as PI3Kα isoform-specific, is undergoing clinical trials .

Allergic Lung Inflammation

PI3K inhibitors, specifically PI3K pan-inhibitors and PI3K-δ inhibitors, have been found to effectively reduce cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) and inflammatory cytokines (total IgE, IL-4, IL-5, IL-13, TNF-α, IL-1β, VEGF) in allergic lung inflammation .

Asthma Treatment

The same PI3K inhibitors used in allergic lung inflammation are also being explored for their potential in asthma treatment .

Development of Less Toxic Drugs

Compared to PI3K pan-inhibitors, which block all pathways, selective PI3K-δ inhibitors are expected to be relatively less toxic .

Anti-Inflammatory Agents

PI3Ks have emerged as a promising therapeutic target for allergic inflammatory disorders because they are implicated in a broad aspect of cellular pathophysiology .

Drug Design Strategies

New strategies for PI3K inhibitor design are being proposed, including an allosteric and orthosteric inhibitor combination, and taking advantage of allosteric rescue mutations to guide drug discovery .

Mécanisme D'action

Target of Action

PIK-inhibitors primarily target the Phosphatidylinositol-3-kinase (PI3K) , a critical lipid kinase . PI3K has two subunits, catalytic and inhibitory . The gene that encodes the p110α catalytic subunit, PIK3CA, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Mode of Action

PIK-inhibitors interact with their targets by inhibiting the pathway both upstream and downstream of AKT . This results in a more efficient inhibition of the PI3K/Akt/mTOR signaling pathway . Some PIK-inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability compared to other PIK-inhibitors . This increased potency is mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is among the most frequently activated in human cancers . PIK-inhibitors affect this pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . Dysregulation of the PI3K/AKT/mTOR pathway contributes to the development of tumor and resistance to anticancer therapies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties can vary among different PIK-inhibitors, these compounds generally have enhanced efficacy, tolerability, pharmacokinetics, and pharmacodynamics . The clinical outcome of pi3k inhibitor-based treatments for solid tumors has been disappointing due to reasons such as drug resistance and lack of specificity .

Result of Action

The inhibition of PI3K signaling by PIK-inhibitors can result in both decreased cellular proliferation and increased cellular death . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of PIK-inhibitors can be influenced by various environmental factors. For instance, changes in the environment can shift the free energy landscape of PI3Kα, affecting the action of PIK-inhibitors . Furthermore, the presence of activating oncogenic mutations can affect the structural understanding of PI3Kα activation mechanism .

Safety and Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated; nevertheless, the underlying mechanisms are still unclear .

Propriétés

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPKSOWRJPRYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PIK-inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIK-inhibitors
Reactant of Route 2
PIK-inhibitors
Reactant of Route 3
PIK-inhibitors
Reactant of Route 4
Reactant of Route 4
PIK-inhibitors
Reactant of Route 5
PIK-inhibitors
Reactant of Route 6
PIK-inhibitors

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.